![molecular formula C10H12N4O2 B597524 2-吗啉基-3H-吡咯并[2,3-d]嘧啶-4(7H)-酮 CAS No. 1227958-71-5](/img/structure/B597524.png)

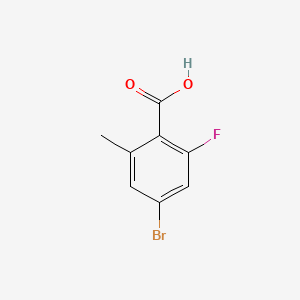

2-吗啉基-3H-吡咯并[2,3-d]嘧啶-4(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

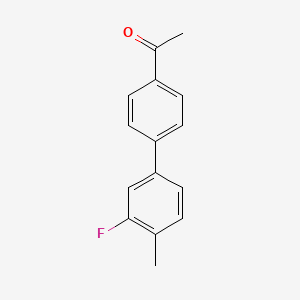

“2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are known for their significant biological activities and are present in some important antibiotics .

Synthesis Analysis

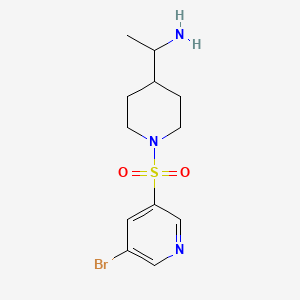

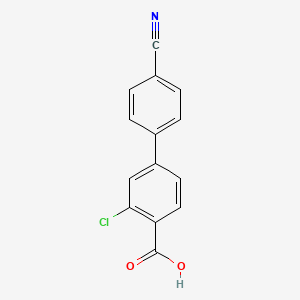

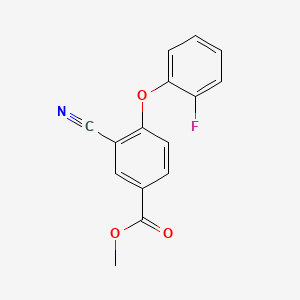

The synthesis of pyrrolopyrimidine derivatives has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

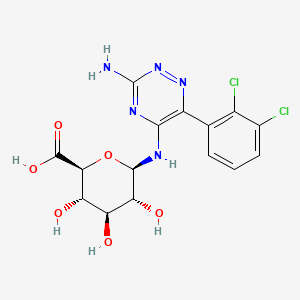

The molecular structure of “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is characterized by a pyrimidine-fused heterocycle at position 4 of the pyrazole . The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Chemical Reactions Analysis

The chemical reactions of “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” involve various processes. For example, the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .科学研究应用

Synthesis of New Pyrrolo[2,3-d]pyrimidin-4-amines

New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which are derivatives of 7-deazaadenine, were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This synthesis process is significant in the field of chemical synthesis and could potentially lead to the creation of new compounds with unique properties.

Antibiotic Research

The presence of a pyrrolo[2,3-d]pyrimidine moiety in some important antibiotics suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new antibiotics. This could be a significant contribution to the field of medical research, particularly in the fight against antibiotic-resistant bacteria.

Anti-HIV Research

Compounds with a pyrrolo[2,3-d]pyrimidine structure have been reported to possess significant anti-HIV activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new treatments for HIV.

Antitumor Research

Pyrrolo[2,3-d]pyrimidin-4-amines have been reported to possess antitumor activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new treatments for various types of cancer.

Antimicrobial Research

Compounds with a pyrrolo[2,3-d]pyrimidine structure have been reported to possess antimicrobial activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new antimicrobial agents.

Antiangiogenic Research

Pyrrolo[2,3-d]pyrimidin-4-amines have been reported to possess antiangiogenic activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new treatments for diseases that involve abnormal blood vessel growth, such as cancer and age-related macular degeneration.

Anti-Inflammatory Research

Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are known to show anti-inflammatory activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new anti-inflammatory drugs.

Antifungal and Antibacterial Research

Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are known to show antifungal and antibacterial activities . This suggests that “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could potentially be used in the development of new antifungal and antibacterial drugs.

未来方向

The future directions of “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” research could involve further exploration of its potential biological activities. Given its significant FLT3 and CDK inhibition and antiproliferative activities, it could be a promising candidate for the development of new therapeutic agents .

作用机制

Target of Action

The primary targets of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are Fibroblast Growth Factor Receptors (FGFRs) and p21-Activated Kinase 4 (PAK4) . FGFRs play an essential role in various types of tumors , while PAK4 overexpression is associated with a variety of cancers .

Mode of Action

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against FGFRs and PAK4 . The compound binds to these targets, inhibiting their function and leading to changes in cellular processes.

Biochemical Pathways

Upon binding to FGFRs, the compound inhibits the FGFR signaling pathway . This pathway regulates organ development, cell proliferation, migration, angiogenesis, and other processes . Inhibition of this pathway can lead to the suppression of tumor growth .

When the compound binds to PAK4, it inhibits the kinase’s activity . This inhibition can lead to changes in the phosphorylation level of SLP76, a substrate of HPK1 , and can enhance the IL-2 secretion in human T cell leukemia Jurkat cells .

Pharmacokinetics

In vitro adme and pharmacokinetic tests have been performed on similar compounds . These tests are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

The molecular and cellular effects of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its efficacy and stability .

属性

IUPAC Name |

2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHATWMRRTPOZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CN3)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744304 |

Source

|

| Record name | 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |

CAS RN |

1227958-71-5 |

Source

|

| Record name | 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)

![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)